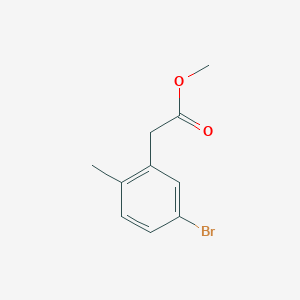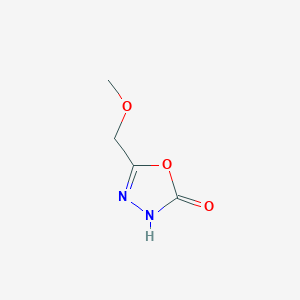
Tris(2,2-difluoroethyl)borate
Übersicht
Beschreibung
Tris(2,2-difluoroethyl)borate is a chemical compound with the CAS Number: 1396338-09-2 . It is a liquid at ambient temperature .
Molecular Structure Analysis
The molecular weight of Tris(2,2-difluoroethyl)borate is 253.94 . The InChI code for this compound is 1S/C6H9BF6O3/c8-4(9)1-14-7(15-2-5(10)11)16-3-6(12)13/h4-6H,1-3H2 .Physical And Chemical Properties Analysis
Tris(2,2-difluoroethyl)borate is a liquid at ambient temperature . The storage temperature is also ambient .Wissenschaftliche Forschungsanwendungen
Organic Synthesis: Amidation Reactions
Tris(2,2-difluoroethyl)borate: is prominently used in organic synthesis, particularly in amidation reactions. It facilitates the direct formation of amides from carboxylic acids and amines . This process is crucial for the synthesis of a wide range of organic compounds, including pharmaceuticals, where amides serve as a common functional group.
Imines Formation
The compound is also instrumental in the formation of imines from amines or amides with carbonyl compounds . Imines are valuable intermediates in organic chemistry, often used in the synthesis of alkaloids, pharmaceuticals, and other nitrogen-containing compounds.
Coupling of Unprotected Amino Acids
Another significant application is the coupling of unprotected amino acids with amines . This reaction is particularly useful in peptide synthesis where protecting groups can complicate the synthesis process.
Transamidation Reactions
Tris(2,2-difluoroethyl)borate: mediates transamidation reactions, such as the formylation of amines via transamidation of dimethylformamide . This reaction is beneficial in modifying the structure of amines, which can be important in drug development and other areas of chemical research.
Lewis Acid Catalysis
The compound acts as a strong Lewis acid, with an acceptor number of 66 according to the Gutmann-Beckett method . This property makes it a valuable catalyst in various chemical reactions where a strong Lewis acid is required.
Synthesis of Pharmaceutically Relevant Building Blocks
It has been used to facilitate the direct amidation of pharmaceutically relevant building blocks in solvents like cyclopentyl methyl ether . This application underscores its role in streamlining the synthesis of complex molecules for pharmaceutical research.
Microwave-Assisted Organic Synthesis
The reagent can promote the direct formation of amides under thermal and microwave conditions . Microwave-assisted synthesis is a modern technique that can significantly reduce reaction times and improve yields.
Safety and Hazards
Tris(2,2-difluoroethyl)borate is associated with several hazard statements including H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include P210 (Keep away from heat/sparks/open flames/hot surfaces), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) .
Eigenschaften
IUPAC Name |
tris(2,2-difluoroethyl) borate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BF6O3/c8-4(9)1-14-7(15-2-5(10)11)16-3-6(12)13/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIPFRVUQAVEFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OCC(F)F)(OCC(F)F)OCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BF6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(2,2-difluoroethyl)borate | |
CAS RN |
1396338-09-2 | |
| Record name | Tris(2,2-difluoroethyl)borate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine](/img/structure/B1426694.png)

![Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate](/img/structure/B1426697.png)






